molecular formula C17H18N2O5S B2747306 N-[2-(1,3-benzodioxol-5-ylmethylsulfamoyl)ethyl]benzamide CAS No. 899997-08-1

N-[2-(1,3-benzodioxol-5-ylmethylsulfamoyl)ethyl]benzamide

Cat. No. B2747306
CAS RN: 899997-08-1
M. Wt: 362.4
InChI Key: CIEKWJYUCKXZLL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamides, which includes compounds like “N-[2-(1,3-benzodioxol-5-ylmethylsulfamoyl)ethyl]benzamide”, can be achieved through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .


Molecular Structure Analysis

The molecular formula of “this compound” is C17H17NO3S . The average mass is 315.387 Da and the monoisotopic mass is 315.092926 Da .

Scientific Research Applications

Cardiac Electrophysiological Activity

One study describes the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides, indicating their potency in in vitro Purkinje fiber assays. These compounds, including derivatives of N-[2-(diethylamino)ethyl]-4-[(methylsulfonyl)amino]benzamide, exhibit class III electrophysiological activity, suggesting potential for antiarrhythmic applications (Morgan et al., 1990).

Neuroleptic Activity

Another study investigates the synthesis and neuroleptic activity of benzamides, including cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds. These compounds were evaluated for their inhibitory effects on apomorphine-induced stereotypy in rats, showing potential as neuroleptics (Iwanami et al., 1981).

Melanoma Cytotoxicity

Research on alkylating benzamides with melanoma cytotoxicity highlights radioiodinated N-(2-(diethylamino)ethyl)benzamides' selective action against melanotic melanoma, used for scintigraphic imaging. The study explores benzamide derivatives conjugated with alkylating cytostatics, revealing enhanced cytotoxicity against melanoma cells, supporting the concept of selective benzamide-mediated in vivo delivery of cytostatics in melanoma therapy (Wolf et al., 2004).

Crystal Structure Analysis

A study on the crystal structure of 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide : N,N-dimethylformamide provides insights into its molecular arrangement, highlighting the importance of N–H···S, C–H···O, and N–H···O hydrogen bonds and π···π interactions, which are crucial for understanding the compound's properties and interactions (Sharma et al., 2016).

Mechanism of Action

Target of Action

The compound N-(2-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)ethyl)benzamide, also known as N-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}ethyl)benzamide or N-[2-(1,3-benzodioxol-5-ylmethylsulfamoyl)ethyl]benzamide, is primarily targeted towards cancer cells . The primary targets of this compound are microtubules and their component protein, tubulin . Tubulin is a leading target for anticancer agents .

Mode of Action

This compound interacts with its targets by modulating microtubule assembly . It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction results in changes such as mitotic blockade and cell apoptosis .

Biochemical Pathways

The affected pathways primarily involve the assembly and disassembly of microtubules . The compound’s interaction with tubulin disrupts the normal function of microtubules, leading to cell cycle arrest at the S phase . This disruption can have downstream effects on cell division and growth, particularly in cancer cells .

Pharmacokinetics

The compound’santicancer activity against various cancer cell lines has been evaluated , suggesting that it has sufficient bioavailability to exert its effects.

Result of Action

The primary result of the compound’s action is the induction of apoptosis (programmed cell death) in cancer cells . It also causes cell cycle arrest at the S phase , further inhibiting the growth and proliferation of cancer cells . These effects have been observed in various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cells .

Action Environment

The compound’s anticancer activity has been evaluated in vitro , suggesting that it is stable and effective under laboratory conditions

properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-ylmethylsulfamoyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S/c20-17(14-4-2-1-3-5-14)18-8-9-25(21,22)19-11-13-6-7-15-16(10-13)24-12-23-15/h1-7,10,19H,8-9,11-12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIEKWJYUCKXZLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)CCNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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